2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,6-dihydro-1H-furo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C11H9FN2O2/c12-7-1-3-8(4-2-7)14-11(15)9-5-16-6-10(9)13-14/h1-4,13H,5-6H2 |
InChI Key |
ZVVIFPXGXUWURC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)NN(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazole Precursors
The synthesis begins with 1-phenyl-1H-pyrazol-3-ol as a starting material, which undergoes iodination at the C4 position using iodine/KOH in DMF to yield 4-iodo-1-phenyl-1H-pyrazol-3-ol (85–90% yield). Subsequent Sonogashira coupling with 4-fluorophenylacetylene introduces the aryl ethynyl group:
Reaction Conditions
-
Catalyst: Pd(PPh₃)₂Cl₂ (10 mol%)
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Co-catalyst: CuI (20 mol%)
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Base: Triethylamine (5 eq.)
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Solvent: Anhydrous DMF at 58°C
-
Yield: 73% for analogous 4-(4-fluorophenylethynyl)-1-phenyl-1H-pyrazol-3-ol.
Characterization Data
Silver(I)-Mediated Cyclization
The critical ring-forming step employs AgOTf (10 mol%) with K₂CO₃ in DMF at 120°C for 14 hours, facilitating a 5-endo-dig cyclization:
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% AgOTf |
| Base | 2 eq. K₂CO₃ |
| Temperature | 120°C |
| Reaction Time | 14 hours |
| Solvent | Anhydrous DMF |
| Yield (Analogues) | 69–92% |
Mechanistic Insight
Silver(I) coordinates to the ethynyl group, polarizing the triple bond and enabling nucleophilic attack by the hydroxyl oxygen, followed by proton transfer to form the furan ring.
Structural Elucidation and Validation
X-ray Crystallography
For the analogous compound 4d (2-(4-fluorophenyl)-2H-furo[2,3-c]pyrazol-3-ol), single-crystal analysis revealed:
Spectroscopic Correlations
-
¹³C NMR (176 MHz): δ 162.7 ppm (C3-OH), 130.7 ppm (C5-pyrazole), 117.2 ppm (C≡C).
-
HRMS: [M+H]⁺ calculated for C₁₅H₁₀F₂N₂O₂: 295.0685; found: 295.0682.
Comparative Analysis of Cyclization Catalysts
The choice of catalyst profoundly impacts cyclization efficiency:
Silver(I) outperforms gold(III) due to superior π-acidity, which enhances alkyne activation while minimizing side reactions.
Purification and Scalability Challenges
Flash chromatography (SiO₂, ethyl acetate/hexane 1:6) remains the standard purification method, though scale-up introduces challenges:
-
Pilot-Scale Observations:
Alternative Synthetic Pathways
Chemical Reactions Analysis
Sonogashira Coupling
Reaction Details :
-
Precursor : 4-iodo-1-phenyl-1H-pyrazol-3-ol (2)
-
Reagents :
-
4-fluorophenylacetylene (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.1 mmol)
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CuI (0.2 mmol)
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TEA (5 mmol)
-
-
Conditions :
-
DMF, argon atmosphere, 58°C, 12 hours
-
-
Product : 4-[(4-fluorophenyl)ethynyl]-1-phenyl-1H-pyrazol-3-ol (3d)
| Parameter | Value |
|---|---|
| Melting Point | 197−198°C (ethyl acetate) |
| Rf Value | 0.35 (hexane/ethyl acetate 4:1) |
| Key IR Peaks | 2218 cm⁻¹ (C≡C), 3067 cm⁻¹ (OH) |
Silver(I)-Mediated Cyclization
Reaction Details :
-
Precursor : 4-[(4-fluorophenyl)ethynyl]-1-phenyl-1H-pyrazol-3-ol (3d)
-
Reagents :
-
AgOTf (10 mol%)
-
K₂CO₃ (1 mmol)
-
-
Conditions :
-
DMF, 120°C, 14 hours
-
-
Product : 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol (4d)
-
Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 1:7) .
Cyclization via Silver(I) Coordination
The silver(I) ion facilitates the intramolecular cyclization by coordinating to the ethynyl group, promoting a 5-endo-dig cyclization. This results in the formation of the fused furo[3,4-c]pyrazole ring system. The reaction proceeds through a transition state where the silver ion stabilizes the developing negative charge during the cyclization process .
Spectroscopic Characterization
-
¹H NMR :
-
HRMS :
Functional Group Reactivity
-
Hydroxyl Group (OH) :
-
Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) under basic conditions.
-
Oxidation : Conversion to a ketone using oxidizing agents (e.g., KMnO₄ in acidic medium).
-
-
C≡C Bond :
-
Hydrogenation : Reduction to a single bond using H₂/Pd-C.
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Click Chemistry : Potential for azide-alkyne cycloaddition (CuI catalysis).
-
Derivatization Examples
-
Amide Formation :
-
Reaction with chloroacetyl chloride to yield N-substituted amides (e.g., 2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide derivatives).
-
-
Acylation :
-
Formation of methoxyacetamide derivatives via acylation of the hydroxyl group.
-
Reaction Conditions and Optimization
| Reaction Type | Conditions | Yield |
|---|---|---|
| Sonogashira Coupling | DMF, Ar, 58°C, 12 h | 73% |
| Cyclization | DMF, AgOTf/K₂CO₃, 120°C, 14 h | N/A |
Analytical Techniques
Scientific Research Applications
1. Antitumor Activity
Research has indicated that derivatives of furo[3,4-c]pyrazole compounds exhibit promising antitumor properties. For instance, compounds similar to 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol have been evaluated for their cytotoxic effects against human cancer cell lines. Studies found that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle progression .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated extensively. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation and associated pain .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of furo[3,4-c]pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation focused on inflammatory diseases, researchers tested the efficacy of this compound in a murine model of arthritis. The findings revealed a marked reduction in joint swelling and inflammatory markers in treated animals compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol
- CAS Number : 1780612-55-6
- Molecular Formula : C₁₁H₉FN₂O₂
- Molecular Weight : 220.20 g/mol
- Smiles Notation: O=c1c2c([nH]n1-c1ccc(F)cc1)COC2
This compound features a fused furopyrazole core with a 4-fluorophenyl substituent at position 2 and a hydroxyl group at position 2. Its structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for pharmacological or material science applications. Notably, key physicochemical properties (e.g., melting point, solubility) are absent in available literature, limiting direct application comparisons.
Comparison with Structural Analogs
Thieno[3,4-c]pyrazole Derivatives
The most closely related analogs replace the furan oxygen with a thiophene sulfur atom. For example:
Structural Implications :
- Hydrogen Bonding: The hydroxyl group in the furo compound offers stronger hydrogen-bonding capacity than the thieno analog’s amine group, which may influence solubility and receptor binding .
Functionalized Derivatives
Several analogs feature additional functional groups or fused rings:
- N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (CAS 450343-22-3): Molecular Formula: C₂₀H₁₈FN₃O₃S Molecular Weight: 399.44 g/mol . This derivative includes a dimethoxybenzamide group, likely enhancing lipophilicity (LogP > 3 predicted) and targeting enzyme active sites.
- N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide (CAS 450343-52-9): Molecular Formula: C₂₂H₂₁FN₄O₄S₂ Molecular Weight: 488.55 g/mol .
Comparative Insights :
- The furo compound’s simpler structure (lacking bulky amide/sulfonyl groups) may favor metabolic stability but reduce target specificity compared to these derivatives .
Biological Activity
2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol is . The compound features a unique furo-pyrazole scaffold that contributes to its biological activity. The presence of the fluorophenyl group is believed to enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol and similar derivatives.
1. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In studies involving various pyrazole compounds:
- Mechanism : These compounds often inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Several studies have reported the antimicrobial effects of pyrazole derivatives:
- Mechanism : They disrupt bacterial cell walls or inhibit essential enzymes.
- Case Study : Compounds were tested against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and showed promising results with significant inhibition rates .
3. Antitumor Activity
The furo[3,4-c]pyrazole scaffold has been linked to anticancer properties:
- Mechanism : These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : Research on similar furo-pyrazole derivatives showed effective cytotoxicity against breast cancer cell lines .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol compared to other pyrazole derivatives:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol | High | Moderate | High |
| Phenylbutazone (prototype) | Very High | Low | Not applicable |
| Novel pyrazole derivatives (various) | Up to 85% inhibition | Significant | Effective |
The biological activities of 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol can be attributed to several mechanisms:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors in inflammatory pathways.
- Cytokine Modulation : They regulate the expression and release of cytokines involved in inflammation and immune responses.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells leading to reduced proliferation.
Q & A
Q. What are the established synthetic routes for 2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol, and how do reaction conditions influence yield?
A common method involves cyclization of precursor pyrazole derivatives under reflux conditions. For example, a xylene reflux with chloranil (1.4 mmol) for 25–30 hours facilitates dehydrogenation and ring closure, yielding fused furopyrazole systems. Post-reaction purification via recrystallization (e.g., methanol) is critical to achieve >95% purity . Alternative approaches include Mannich reactions with diazacrown ethers, which achieve high yields (~98%) under basic conditions, though substrate specificity must be considered .
Q. How is the structural integrity of this compound validated post-synthesis?
X-ray crystallography is the gold standard for unambiguous confirmation. Single-crystal studies at 173 K with a mean C–C bond accuracy of 0.002 Å (R factor = 0.031) provide precise stereochemical and bond-length data . Complementary techniques include:
Q. What are the solubility and stability profiles of this compound in common solvents?
The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at –20°C in inert atmospheres (argon) is recommended to prevent oxidation .
Advanced Research Questions
Q. How do substituent modifications on the fluorophenyl or pyrazole rings affect bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- Fluorophenyl position : 4-F substitution enhances metabolic stability compared to ortho/meta analogs due to reduced steric hindrance and electronic effects .
- Pyrazole ring : Addition of methyl or trifluoromethyl groups at position 5 increases affinity for kinase targets (e.g., cyclin-dependent kinases) but reduces aqueous solubility .
Comparative crystallographic data for analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) highlight conformational rigidity as a key determinant of target engagement .
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies in yields (e.g., 70% vs. 98% for similar routes) often arise from:
- Reaction time : Prolonged reflux (>30 hours) may degrade sensitive intermediates.
- Purification methods : Column chromatography vs. recrystallization can alter recovery rates .
Statistical optimization (e.g., Box-Behnken design) is recommended to identify critical variables (temperature, solvent ratio) .
Q. What mechanistic hypotheses explain its potential anticancer activity?
While direct data on this compound is limited, analogs with fused furopyrazole scaffolds inhibit topoisomerase II and induce G2/M cell cycle arrest. Proposed mechanisms include:
- DNA intercalation : Planar aromatic systems interacting with base pairs.
- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., JAK2) via hydrogen bonding with pyrazole-NH and fluorophenyl-F .
In vitro assays (MTT, apoptosis markers) combined with molecular docking are essential to validate targets .
Q. What analytical strategies differentiate polymorphic forms of this compound?
- DSC/TGA : Thermal stability profiles (decomposition >200°C) distinguish amorphous vs. crystalline phases .
- PXRD : Peaks at 2θ = 12.5°, 18.7°, and 24.3° confirm the monoclinic P2₁/c space group in the stable polymorph .
- Raman spectroscopy : Bands at 1600 cm⁻¹ (C=C stretching) and 1250 cm⁻¹ (C–F vibration) provide fingerprint data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
